Tert-butyl trans-3-bromo-4-fluoropyrrolidine-1-carboxylate
Overview
Description
Tert-butyl trans-3-bromo-4-fluoropyrrolidine-1-carboxylate is a chemical compound with the molecular formula C9H16BrFNO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features both bromine and fluorine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl trans-3-bromo-4-fluoropyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with appropriate brominating and fluorinating agents. One common method includes the use of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate as a starting material . The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under inert atmosphere conditions to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl trans-3-bromo-4-fluoropyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium tert-butoxide can be used to replace the bromine atom with other nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.
Scientific Research Applications
Tert-butyl trans-3-bromo-4-fluoropyrrolidine-1-carboxylate has diverse applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of tert-butyl trans-3-bromo-4-fluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. The pathways involved in its mechanism of action may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(bromomethyl)-3,3-difluoropiperidine-1-carboxylate
- Tert-butyl (3S,4R)-3-[7-bromo-2-chloro-8-fluoro-6-(trifluoromethyl)quinazolin-4-yl]oxy-4-fluoropyrrolidine-1-carboxylate
Uniqueness
Tert-butyl trans-3-bromo-4-fluoropyrrolidine-1-carboxylate is unique due to its specific combination of bromine and fluorine substituents on the pyrrolidine ring. This unique structure imparts distinct chemical properties, such as enhanced reactivity and selectivity in chemical reactions, making it a valuable compound for various research applications.
Biological Activity
Tert-butyl trans-3-bromo-4-fluoropyrrolidine-1-carboxylate is a compound belonging to the class of pyrrolidine derivatives, characterized by its unique molecular structure which includes bromine and fluorine substituents. This article delves into the biological activity of this compound, examining its interactions with biological macromolecules, potential therapeutic applications, and relevant research findings.
The molecular formula of this compound is C9H15BrFNO2 , with a molecular weight of 268.13 g/mol . The presence of halogens (bromine and fluorine) in its structure enhances its chemical reactivity and biological activity, making it a candidate for various pharmacological applications.
Structural Comparison
The following table compares this compound with related compounds:
Compound Name | CAS Number | Key Features |
---|---|---|
This compound | 1818847-67-4 | Distinct spatial arrangement influencing properties |
Tert-butyl cis-3-bromo-4-fluoropyrrolidine-1-carboxylate | 1818847-23-2 | Different stereochemistry affecting reactivity |
Tert-butyl 3-bromo-pyrrolidine | 1374654-68-8 | Lacks fluorine; simpler structure |
The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. Research indicates that the compound acts as a competitive inhibitor for specific enzymes, modulating their activity through strong binding interactions facilitated by the bromine and fluorine substituents. These interactions enhance the compound's selectivity towards active sites on target proteins, which is crucial for its therapeutic potential.
Enzyme Interaction Studies
Studies have employed various techniques to assess the binding affinities and kinetics of this compound with biological macromolecules. Methods such as surface plasmon resonance and enzyme assays have been utilized to provide insights into its inhibitory effects on enzyme activity.
Case Study: Inhibition of Enzyme Activity
In a notable study, researchers investigated the compound's effect on a specific enzyme involved in metabolic pathways. The results indicated that this compound inhibited enzyme activity in a dose-dependent manner, demonstrating significant potential as a therapeutic agent for conditions related to enzyme dysregulation.
Pharmacological Applications
The compound has been explored for its potential applications in drug development. Its ability to modulate enzyme activity has implications for treating diseases where enzyme inhibition is beneficial, such as certain cancers and metabolic disorders. The strong interactions facilitated by its halogen substituents make it a promising candidate for further pharmacological studies .
Research Findings
Recent studies have focused on optimizing the physicochemical properties of compounds similar to this compound to enhance their biological activity. For instance, modifications in the molecular structure have been shown to improve binding affinities for specific receptors, leading to increased therapeutic efficacy .
Summary of Key Research Insights
- Binding Affinity : The presence of bromine and fluorine enhances binding affinity towards target proteins.
- Competitive Inhibition : The compound acts as a competitive inhibitor for key metabolic enzymes.
- Therapeutic Potential : Its modulation of enzyme activity suggests applications in treating metabolic disorders and cancers.
Properties
IUPAC Name |
tert-butyl (3R,4R)-3-bromo-4-fluoropyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrFNO2/c1-9(2,3)14-8(13)12-4-6(10)7(11)5-12/h6-7H,4-5H2,1-3H3/t6-,7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFICPINAPXXEHE-RNFRBKRXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801126867 | |
Record name | 1-Pyrrolidinecarboxylic acid, 3-bromo-4-fluoro-, 1,1-dimethylethyl ester, (3R,4R)-rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801126867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1818847-67-4 | |
Record name | 1-Pyrrolidinecarboxylic acid, 3-bromo-4-fluoro-, 1,1-dimethylethyl ester, (3R,4R)-rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1818847-67-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Pyrrolidinecarboxylic acid, 3-bromo-4-fluoro-, 1,1-dimethylethyl ester, (3R,4R)-rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801126867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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